4-Chloro-3-nitrobenzoyl chloride
Overview
Description
4-Chloro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is an acid halide, specifically a benzoyl chloride derivative, characterized by the presence of both chloro and nitro substituents on the benzene ring. This compound is typically found in the form of white powder or crystals and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
4-Chloro-3-nitrobenzoyl chloride is primarily used as an acylation reagent . Its main targets are activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It also targets deactivated amines like 2-aminopyrimidine and aminopyrazine .
Mode of Action
This compound interacts with its targets through a process known as Friedel-Crafts acylation . In this reaction, the acyl chloride (this compound) reacts with the aromatic compound (the target) to form an acylated product .
Biochemical Pathways
The friedel-crafts acylation it facilitates is a key reaction in organic chemistry, contributing to the synthesis of a wide range of chemical compounds .
Result of Action
The primary result of this compound’s action is the synthesis of acylated products. For example, it can be used to synthesize 4-chloro-4-methoxy-3-nitrobenzophenone .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Friedel-Crafts acylation it facilitates is typically carried out in the presence of a Lewis acid catalyst, and the reaction’s efficiency can be affected by temperature and solvent conditions .
Preparation Methods
4-Chloro-3-nitrobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 4-chloro-3-nitrobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to prevent decomposition .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can be used as an acylation reagent in Friedel-Crafts reactions with activated benzenes like anisole and veratrole, leading to the formation of acylated products.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-nitrobenzoyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-nitrobenzoyl chloride can be compared with other similar compounds, such as:
4-Nitrobenzoyl chloride: Lacks the chloro substituent, making it less reactive in certain acylation reactions.
4-Chlorobenzoyl chloride: Lacks the nitro group, which affects its reactivity and the types of reactions it can undergo.
3-Nitrobenzoyl chloride: The position of the nitro group affects its reactivity and the types of products formed in reactions.
The presence of both chloro and nitro groups in this compound makes it unique in its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
4-chloro-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGXPWQZDOMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192078 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-50-7 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38818-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LXB7YNM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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